5-Fluoro-n-(piperidin-3-yl)pyridine-3-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-n-(piperidin-3-yl)pyridine-3-sulfonamide typically involves the following steps:
Fluorination of Pyridine:
Formation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-n-(piperidin-3-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Fluoro-n-(piperidin-3-yl)pyridine-3-sulfonamide has diverse applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Agrochemicals: Its fluorinated structure makes it a candidate for developing new pesticides or herbicides with improved efficacy and environmental profiles.
Material Sciences: The compound’s unique properties are utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-n-(piperidin-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways . The piperidine ring contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but different applications.
3-Fluoropyridine: Another fluorinated pyridine with distinct chemical properties.
Piperidine Derivatives: Various piperidine-containing compounds with diverse pharmacological activities.
Uniqueness
5-Fluoro-n-(piperidin-3-yl)pyridine-3-sulfonamide stands out due to its combined fluorinated pyridine and piperidine structures, which impart unique chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-N-piperidin-3-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2S/c11-8-4-10(7-13-5-8)17(15,16)14-9-2-1-3-12-6-9/h4-5,7,9,12,14H,1-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOSIVRGGBNVGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NS(=O)(=O)C2=CN=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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